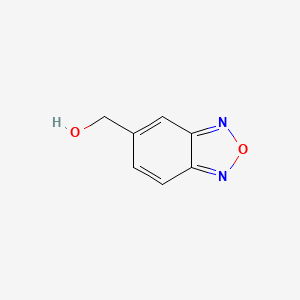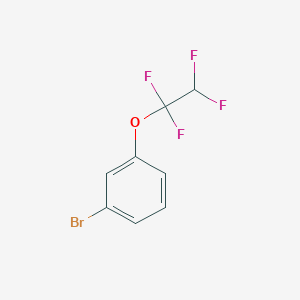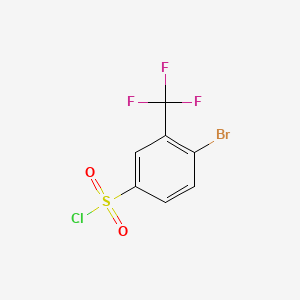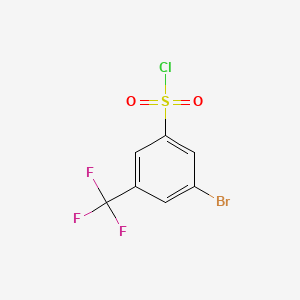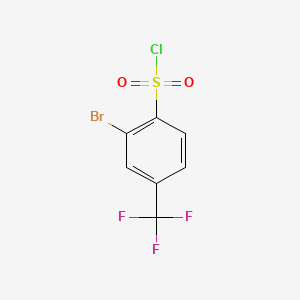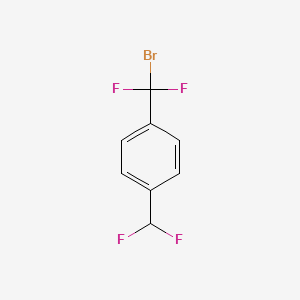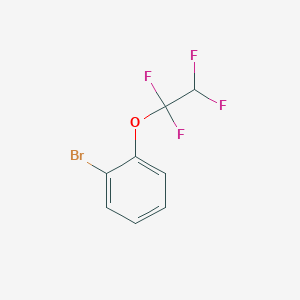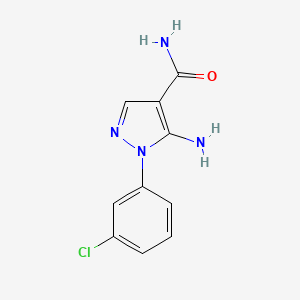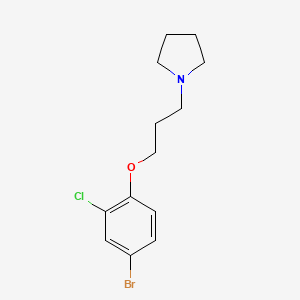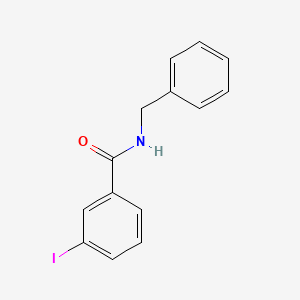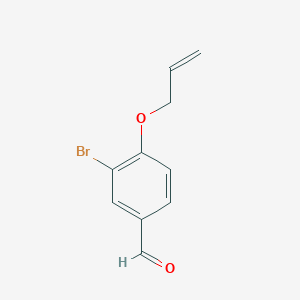
5-溴-4-氯-3-吲哚基棕榈酸酯
描述
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate is a useful research compound. Its molecular formula is C24H35BrClNO2 and its molecular weight is 484.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
羧酸酯酶底物
5-溴-4-氯-3-吲哚基棕榈酸酯: 是一种用于羧酸酯酶的显色底物 . 当被这种酶裂解时,它会产生蓝色沉淀,这对于可视化酶活性非常有用。这种应用在测量各种生物样品中羧酸酯酶活性的生化分析中非常重要。
蛋白质电泳和蛋白质印迹
这种化合物被用在蛋白质电泳和蛋白质印迹中,作为检测过程的一部分 . 它充当底物,与之反应产生可检测信号,有助于识别和量化通过电泳分离的蛋白质。
免疫检测试剂
在免疫检测中,5-溴-4-氯-3-吲哚基棕榈酸酯作为与抗体连接的酶的底物 . 酶反应导致颜色变化,用于检测样品中特定抗原或抗体的存在。
原位杂交
这种化合物在原位杂交技术中得到应用,它有助于可视化固定组织和细胞内的核酸探针 . 这对于研究特定生物学环境中的基因表达和分布至关重要。
免疫组织化学
在免疫组织化学中,5-溴-4-氯-3-吲哚基棕榈酸酯用于可视化抗体在组织切片中与抗原的结合 . 该化合物反应在抗体-抗原相互作用部位产生颜色变化,便于分析细胞成分和结构。
胰脂肪酶抑制研究
研究表明,5-溴-4-氯-3-吲哚基棕榈酸酯可用于研究胰脂肪酶的抑制,胰脂肪酶是消化过程中的重要酶 . 这种应用在开发治疗肥胖等疾病的方法中很有价值,在肥胖中,脂肪酶抑制剂可以减少膳食脂肪的吸收。
作用机制
Target of Action
The primary target of 5-Bromo-4-chloro-3-indoxyl palmitate is carboxylesterase , an enzyme that catalyzes the hydrolysis of esters .
Mode of Action
5-Bromo-4-chloro-3-indoxyl palmitate acts as a chromogenic substrate for carboxylesterase . When the enzyme cleaves this compound, a blue precipitate is produced .
Biochemical Pathways
The action of 5-Bromo-4-chloro-3-indoxyl palmitate involves the hydrolytic activity of carboxylesterase . The cleavage of this compound by the enzyme leads to the production of a blue precipitate, indicating the activity of carboxylesterase .
Pharmacokinetics
It’s known that this compound is used in vitro as a substrate for carboxylesterase .
Result of Action
The cleavage of 5-Bromo-4-chloro-3-indoxyl palmitate by carboxylesterase results in the formation of a blue precipitate . This color change serves as a visual indicator of the enzyme’s activity.
Action Environment
The action of 5-Bromo-4-chloro-3-indoxyl palmitate is influenced by environmental factors such as temperature and light. It’s recommended to store this compound at -20°C and protect it from light to maintain its stability .
生化分析
Biochemical Properties
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate plays a crucial role in biochemical reactions, particularly in the context of enzyme assays. It is known to interact with various enzymes, including phosphatases, which catalyze the removal of phosphate groups from molecules. The compound is converted by phosphatases into a detectable product, making it useful in spectrophotometric or fluorometric assays
Cellular Effects
The effects of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, potentially altering gene expression and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins and transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. These effects can vary depending on the cell type and the concentration of the compound used in experiments .
Molecular Mechanism
At the molecular level, (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For example, its interaction with phosphatases can lead to the dephosphorylation of target proteins, affecting their function and stability. Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate over time are critical factors in its effectiveness in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
In animal models, the effects of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate vary with dosage. Low doses may have minimal impact, while higher doses can lead to significant biological effects, including toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, adverse effects such as cellular toxicity and organ damage may occur .
Metabolic Pathways
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can influence cellular metabolism .
Transport and Distribution
The transport and distribution of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of the compound can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate is determined by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the compound may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity. The specific localization of the compound can significantly impact its biochemical and cellular effects .
属性
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(28)29-21-18-27-20-17-16-19(25)24(26)23(20)21/h16-18,27H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDWHLFBOAXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370038 | |
| Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341972-98-3 | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl hexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341972-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



